Liproxstatin-1 Exhibits 2.7-Fold Higher Potency Than Ferrostatin-1 in Cellular Ferroptosis Inhibition
Liproxstatin-1 demonstrates superior potency compared to the archetypal ferroptosis inhibitor, Ferrostatin-1 (Fer-1). Liproxstatin-1 inhibits ferroptotic cell death with an IC₅₀ of 22 nM [1], whereas Fer-1 has a reported EC₅₀ of 60 nM [2]. This 2.7-fold difference in potency can translate to a significantly lower required working concentration in vitro, reducing potential off-target effects and improving the therapeutic window in sensitive assays.
| Evidence Dimension | Inhibition of ferroptotic cell death (IC₅₀/EC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 22 nM |
| Comparator Or Baseline | Ferrostatin-1 (Fer-1), EC₅₀ = 60 nM |
| Quantified Difference | Liproxstatin-1 is 2.7-fold more potent |
| Conditions | Gpx4⁻/⁻ mouse embryonic fibroblasts (MEFs) and cell-free assays for Liproxstatin-1; erastin-induced ferroptosis in cancer cells for Ferrostatin-1. |
Why This Matters
This potency differential allows researchers to use less compound, minimizing vehicle toxicity and potential off-target interactions, which is critical for long-term in vitro studies and for achieving robust in vivo effects at lower doses.
- [1] Angeli, J. P. F., et al. (2014). Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice. Nature Cell Biology, 16(12), 1180–1191. View Source
- [2] Dixon, S. J., et al. (2012). Ferroptosis: an iron-dependent form of nonapoptotic cell death. Cell, 149(5), 1060-1072. View Source
